molecular formula C15H25NO4 B8481378 6-O-tert-butyl 7-O-methyl 7-methyl-6-azaspiro[2.5]octane-6,7-dicarboxylate

6-O-tert-butyl 7-O-methyl 7-methyl-6-azaspiro[2.5]octane-6,7-dicarboxylate

Cat. No.: B8481378
M. Wt: 283.36 g/mol
InChI Key: GKRXGYBNJYCJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-tert-butyl 7-O-methyl 7-methyl-6-azaspiro[2.5]octane-6,7-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

6-O-tert-butyl 7-O-methyl 7-methyl-6-azaspiro[2.5]octane-6,7-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-9-8-15(6-7-15)10-14(16,4)11(17)19-5/h6-10H2,1-5H3

InChI Key

GKRXGYBNJYCJQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)CCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-tert-butyl 5-methyl 6-azaspiro[2.5]octane-5,6-dicarboxylate (D4) (420 mg, 1.56 mmol) was dissolved in THF (25 ml) and the solution was cooled at −78° C. prior addition of LDA 2M sol in THF/heptane (1.16 ml, 2.34 mmol). The red solution was left stirring at −78° C. for 40 min before adding iodomethane (0.146 ml, 2.34 mmol). The reaction was allowed to warm to RT and left stirring for 3 hrs. The resulting yellow-orange solution was treated with NH4Cl sat. sol. (5 ml) and extracted with Et2O (3×50 ml). Collected organic phases were washed with NaCl sat. sol. and dried over Na2SO4. Collected organics after solvent evaporation, afforded a residue which was purified by Biotage SNAP-Si (25 g) eluting with DCM. Collected fractions after solvent evaporation afforded the title compound (D5) (320 mg)
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
0.146 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

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